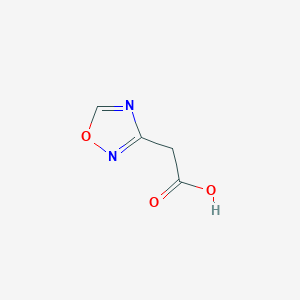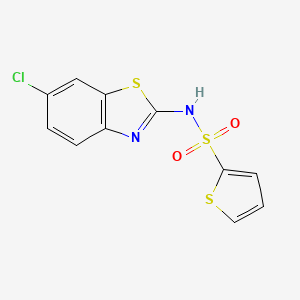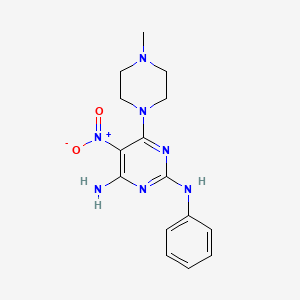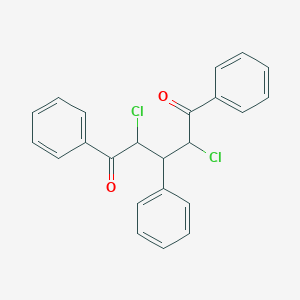
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- is a chemical compound with the molecular formula C23H18Cl2O2 It is a derivative of 1,5-pentanedione, where two chlorine atoms and three phenyl groups are attached to the pentanedione backbone
Métodos De Preparación
The synthesis of 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,3,5-triphenyl-1,5-pentanedione with chlorine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial production methods for this compound may involve large-scale chlorination processes, where the reaction is carried out in a continuous flow reactor to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to achieve the desired quality for industrial applications.
Análisis De Reacciones Químicas
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions with biomolecules. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological pathways.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl- involves its interaction with specific molecular targets and pathways. The compound’s ability to undergo various chemical reactions allows it to modify the structure and function of target molecules. For example, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the compound’s reactivity with nucleophiles and electrophiles enables it to participate in complex biochemical pathways .
Comparación Con Compuestos Similares
1,5-Pentanedione, 2,4-dichloro-1,3,5-triphenyl- can be compared with other similar compounds, such as:
1,3,5-Triphenyl-1,5-pentanedione: This compound lacks the chlorine atoms present in 1,5-pentanedione, 2,4-dichloro-1,3,5-triphenyl-
2,4-Dichloro-1,3,5-triphenyl-1,5-pentanedione: This compound is structurally similar but may have different physical and chemical properties due to the presence of additional chlorine atoms.
Propiedades
Número CAS |
89225-29-6 |
|---|---|
Fórmula molecular |
C23H18Cl2O2 |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
2,4-dichloro-1,3,5-triphenylpentane-1,5-dione |
InChI |
InChI=1S/C23H18Cl2O2/c24-20(22(26)17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(25)23(27)18-14-8-3-9-15-18/h1-15,19-21H |
Clave InChI |
WPPWJZVIVJPWCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Cl)C(C(=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)
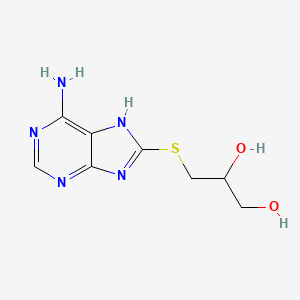

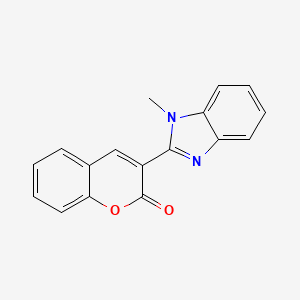
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B14141970.png)
![4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B14141974.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)
![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
